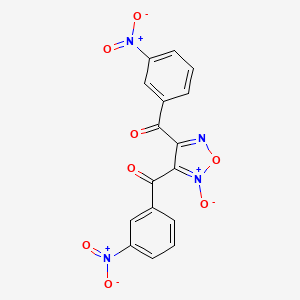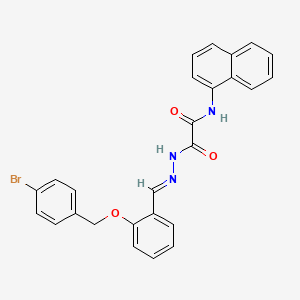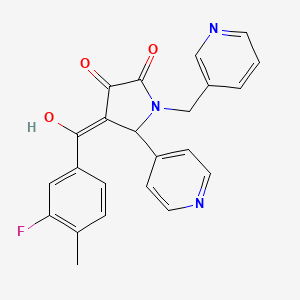
2,3-Diphenylpentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylpentanedioic acid is an organic compound with the molecular formula C17H16O4 It is characterized by the presence of two phenyl groups attached to a pentanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpentanedioic acid typically involves the reaction of benzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The general steps are as follows:
Alkylation: Benzyl chloride reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form diethyl 2,3-diphenylpentanedioate.
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Decarboxylation: The resulting diacid is then subjected to heat to remove one carboxyl group, yielding this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient catalytic processes and optimized reaction conditions to increase yield and reduce costs. Specific details on industrial methods are often proprietary and vary between manufacturers.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes, depending on the reagents and conditions used.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for selective reduction.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenylpentanedioic acid has several applications across different scientific disciplines:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 2,3-Diphenylpentanedioic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid groups can form hydrogen bonds or ionic interactions.
Comparación Con Compuestos Similares
2,3-Diphenylsuccinic acid: Similar structure but lacks the extended pentanedioic acid backbone.
2,3-Diphenylglutaric acid: Similar but with an additional methylene group in the backbone.
2,3-Diphenyladipic acid: Contains two additional methylene groups compared to 2,3-Diphenylpentanedioic acid.
Uniqueness: this compound is unique due to its specific chain length and the positioning of the phenyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.
Propiedades
Número CAS |
2852-84-8 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2,3-diphenylpentanedioic acid |
InChI |
InChI=1S/C17H16O4/c18-15(19)11-14(12-7-3-1-4-8-12)16(17(20)21)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,18,19)(H,20,21) |
Clave InChI |
MGMOTQPFSPLGOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)O)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)
![3-[5-(2-Chloro-6-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B12013177.png)


![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)



![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)

